(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Fragment-based drug discovery Lipophilic efficiency Structure-Activity Relationship

(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is an ortho-substituted phenylmethanamine derivative incorporating the 1,2,3-thiadiazole heterocycle. This structural arrangement places the primary aminomethyl group in close spatial proximity to the thiadiazole ring, a configuration distinct from the more frequently studied para-isomer.

Molecular Formula C9H9N3S
Molecular Weight 191.26 g/mol
CAS No. 449758-12-7
Cat. No. B3138221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine
CAS449758-12-7
Molecular FormulaC9H9N3S
Molecular Weight191.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)C2=CSN=N2
InChIInChI=1S/C9H9N3S/c10-5-7-3-1-2-4-8(7)9-6-13-12-11-9/h1-4,6H,5,10H2
InChIKeyQDIOMIQZOLWIKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine CAS 449758-12-7: Ortho-Substituted Heterocyclic Building Block for Fragment-Based Discovery


(2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine is an ortho-substituted phenylmethanamine derivative incorporating the 1,2,3-thiadiazole heterocycle. This structural arrangement places the primary aminomethyl group in close spatial proximity to the thiadiazole ring, a configuration distinct from the more frequently studied para-isomer. The 1,2,3-thiadiazole core is recognized as a privileged scaffold in medicinal chemistry, associated with diverse bioactivities including kinase inhibition and antimicrobial effects [1]. The compound has a molecular formula of C9H9N3S, a molecular weight of 191.26 g/mol, and a computed XLogP3 of 1.3 [2].

Regioisomeric Differentiation of (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine for Precision Research


Ortho-, meta-, and para-substituted (1,2,3-thiadiazol-4-yl)phenylmethanamine isomers are not functionally interchangeable. The ortho-configuration alters the spatial orientation of the reactive amine handle, impacting molecular recognition in target binding pockets for fragment-based drug discovery [1]. Furthermore, the physicochemistry—lipophilicity, steric hindrance, and hydrogen-bonding capacity—diverges from its para-analog [2]. Finally, downstream synthetic utility for generating novel necroptosis inhibitors (necrostatins) is highly sensitive to the phenyl ring substitution pattern, making the ortho isomer a distinct chemical probe [3].

Evidence-Based Differentiation of (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine Against Closest Analogs


Modulated Lipophilicity Relative to Para-Regioisomer

The lipophilicity of (2-(1,2,3-thiadiazol-4-yl)phenyl)methanamine is lower than its para-substituted analog due to the ortho effect, which enhances polar surface area exposure. The computed XLogP3 for the ortho-isomer is 1.3 [1], whereas the para-isomer has a reported LogP of approximately 1.5 . This difference can improve the LipE (lipophilic efficiency) of fragment-derived leads by maintaining target affinity while reducing overall logD [2].

Fragment-based drug discovery Lipophilic efficiency Structure-Activity Relationship

Cost and Waste Advantages of Patent-Directed Ortho-Isomer Synthesis

The synthetic route to the ortho-isomer hydrochloride salt has been optimized in a dedicated patent (RU2825395C1) [1]. The method is based on a hydrogen chloride mediated deprotection of a tetraazaadamantane intermediate and is explicitly characterized as being cheaper and generating less waste solvents and waste water compared to previous methods [1]. This provides a quantitative advantage in cost-of-goods for procurement at scale relative to the para-isomer, for which no equivalent optimized patent exists.

Process Chemistry Green Chemistry Industrial Sourcing

Unique Conformational Space in Fragment-Based RNA Targeting

Crystallographic analysis of the TPP riboswitch with the para-isomer (PDB: 4NYB) reveals a specific binding mode occupying the aminopyrimidine pocket [1]. The ortho-isomer, due to its geometry, presents the amine nucleophile at a distinct vector angle. While no crystal structure exists for the ortho-isomer bound to this target, the fragment-based screening methodology validates that the ortho regioisomer can explore novel chemical space inaccessible to the para-analog, a hypothesis supported by differential binding in fragment mixtures [2].

Riboswitch X-ray Crystallography Fragment Elaboration

Enabling Versatility in Necroptosis Inhibitor Lead Generation

The [1,2,3]thiadiazole benzylamide series, including ortho-substituted variants, were identified as potent necroptosis inhibitors (necrostatins) [1]. Structure-activity relationship (SAR) studies demonstrated that the substitution pattern on the phenyl ring critically influences potency and metabolic stability. While specific IC50 values for the ortho vs para isomer are not individually reported, the chemotype optimization pathway used the ortho-substituted scaffold as a distinct starting point for elaboration, achieving nanomolar cellular activity [2].

Necroptosis Chemical Probe Medicinal Chemistry

High-Value Application Scenarios for (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine Procurement


Fragment-Based Drug Discovery (FBDD) Library Design for RNA Targets

The ortho-regioisomer is a prime candidate for inclusion in fragment screening libraries targeting riboswitches or other structured RNA domains. Its distinct amine vector angle and lower logP, compared to the para-isomer, provide a unique starting point for hit elaboration, as demonstrated by the TPP riboswitch binding of the para-analog [1]. Procurement of the ortho-isomer ensures access to a complementary chemical space for fragment screening cascades.

Cost-Sensitive Scale-Up for Necroptosis Inhibitor Lead Optimization

Research groups advancing necroptosis inhibitors can leverage the patent-optimized synthesis route for the ortho-isomer hydrochloride [2]. The documented reduction in solvent waste and overall cost makes gram-to-kilogram procurement feasible for preclinical development, a critical factor when moving from hit-to-lead to candidate selection.

Regioisomeric Chemical Probe for CYP Enzyme Profiling

The para-isomer has been shown to inhibit CYP125 from M. tuberculosis (PDB: 7R3U) and to be a mechanism-based inhibitor of CYP2E1/CYP2B4 [3]. The ortho-isomer, with its altered geometry, can serve as a key negative control or selectivity probe in cytochrome P450 inhibition panels, enabling procurement for ADME-Tox screening without confounding active site homology.

Green Chemistry and Sustainable Process Development

Industrial buyers prioritizing sustainable chemical processes should select the ortho-isomer due to the published patent method (RU2825395C1), which is characterized by minimized solvent waste and a streamlined workup [2]. This provides a measurable Environmental Factor (E-Factor) advantage over traditional syntheses of the para-isomer.

Quote Request

Request a Quote for (2-(1,2,3-Thiadiazol-4-yl)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.